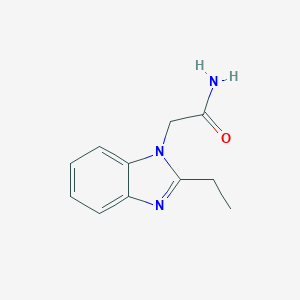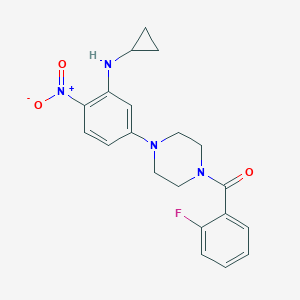
2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of applications in medicinal chemistry, particularly as anticancer, antiviral, and anti-inflammatory agents. The unique structure of this compound makes it a compound of interest for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide typically involves the reaction of 2-ethylbenzimidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized as a corrosion inhibitor in various industrial applications, particularly in the protection of metals from corrosion in acidic and basic environments.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(2-Ethyl-1H-benzimidazol-1-yl)acetamide can be compared with other benzimidazole derivatives, such as:
- 2-aminobenzimidazole
- 2-hydroxybenzimidazole
- 2-(2-pyridyl)benzimidazole
- 2-aminomethylbenzimidazole
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the acetamide group and the 2-ethyl substitution on the benzimidazole ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
2-(2-ethylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H13N3O/c1-2-11-13-8-5-3-4-6-9(8)14(11)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15) |
Clave InChI |
IFOCLWXFHBUXPK-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N |
SMILES canónico |
CCC1=NC2=CC=CC=C2N1CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B317385.png)
![4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE](/img/structure/B317387.png)
![4-{bis[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}phenyl methyl ether](/img/structure/B317390.png)
![ethyl 4-[4-(benzoylamino)phenyl]-1-phenyl-5-(2-phenylvinyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317392.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B317393.png)
![2-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B317394.png)
![2-[4-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazin-1-yl]ethanol](/img/structure/B317395.png)

![8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317404.png)
![8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317405.png)
![1-(2-Fluorobenzoyl)-4-{4-nitro-3-[(4-isopropylbenzyl)amino]phenyl}piperazine](/img/structure/B317406.png)

![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}-4-(phenylsulfonyl)piperazine](/img/structure/B317409.png)
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-cyclopropyl-2-nitroaniline](/img/structure/B317411.png)
